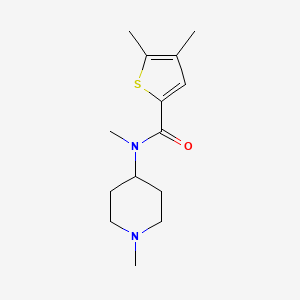
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation results in the reduction of pain, inflammation, and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. It also increases the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is its potential as a treatment for neurological disorders. It has been shown to have a low toxicity profile and few side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. One potential direction is the development of new drugs based on this compound that can target specific neurological disorders. Another direction is the investigation of the long-term effects of this compound on the brain and other organs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a promising compound with potential applications in the field of medicine. Its unique properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves a series of chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 2-acetylthiophene with 1-methylpiperidin-4-amine in the presence of a reducing agent. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been extensively studied for its potential application in the field of medicine. This compound has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10-9-13(18-11(10)2)14(17)16(4)12-5-7-15(3)8-6-12/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWBFPZWMRIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

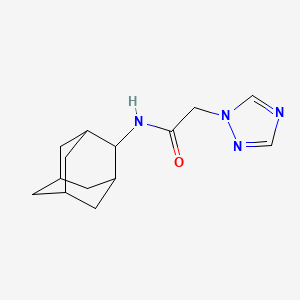
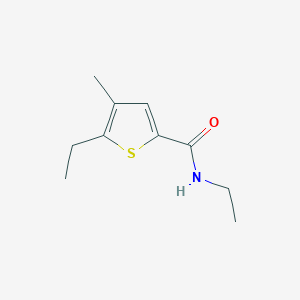

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
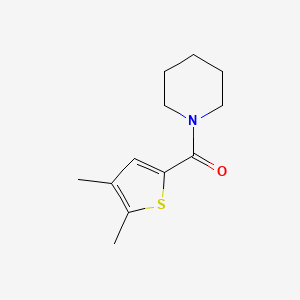
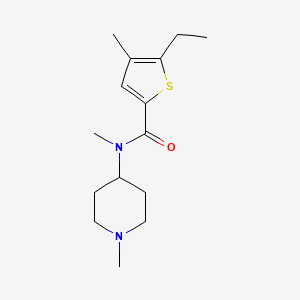
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
